3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one
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Overview
Description
3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(phenoxymethyl)benzoic acid.
Cyclization: The benzoic acid derivative undergoes cyclization with formamide to form the quinazolinone core.
The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and other derivatives with potential biological activities .
Scientific Research Applications
3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antitumor, antimicrobial, and anti-inflammatory agent.
Biology: It is used in studies to understand its mechanism of action and interaction with biological targets.
Mechanism of Action
The mechanism of action of 3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential antitumor agent .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-2-phenylquinazolin-4(3H)-one
- 2-(phenoxymethyl)quinazolin-4(3H)-one
- 3-aminoquinazolin-4(3H)-one
Uniqueness
3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one is unique due to the presence of both the amino group and the phenoxymethyl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-amino-2-(phenoxymethyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c16-18-14(10-20-11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)15(18)19/h1-9H,10,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZWAJDLKMDLJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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